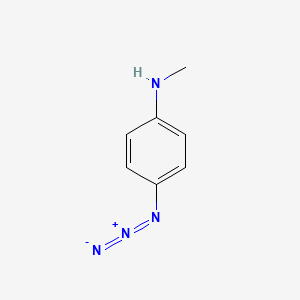

4-叠氮基-N-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-4-azidoaniline is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-4-azidoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-azidoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯胺的甲基化

4-叠氮基-N-甲基苯胺可用于苯胺的甲基化。 环金属化的钌配合物可以有效地用甲醇对苯胺进行甲基化,从而选择性地得到N-甲基苯胺 . 这种氢自转移过程在温和条件下(60 °C)以实用方式进行 .

杂环的合成

有机叠氮化物,例如 4-叠氮基-N-甲基苯胺,已被用于合成各种杂环 . 这些反应可以在热、催化或非催化反应条件下进行分子间或分子内反应 . 这些反应旨在制备基本的五元、六元、有机金属杂环体系及其稠合类似物 .

一步多米诺反应

有机叠氮化物,包括 4-叠氮基-N-甲基苯胺,可用于一步多米诺反应 . 这些反应涉及从相应的有机叠氮化物合成各种杂环 .

催化剂在化学选择性中的作用

像 4-叠氮基-N-甲基苯胺这样的有机叠氮化物可用于选择性催化C−H和C-N键的反应 .

氮杂迈克尔加成

4-叠氮基-N-甲基苯胺可用于亲核加成反应,如氮杂迈克尔加成 .

环加成反应

有机叠氮化物,包括 4-叠氮基-N-甲基苯胺,可用于环加成反应,如 [3+2] 环加成 .

C-H胺化插入反应

桑德迈尔反应

虽然搜索结果中没有直接提到,但桑德迈尔反应是有机化学中一个众所周知的过程,涉及将伯芳香胺转化为芳基卤化物 . 鉴于 4-叠氮基-N-甲基苯胺与伯芳香胺的结构相似性,它很可能在类似情况下使用,尽管需要具体研究来证实这一点。

作用机制

Target of Action

4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .

Mode of Action

The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .

Biochemical Pathways

Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .

Result of Action

Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .

Action Environment

The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .

属性

IUPAC Name |

4-azido-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLGZUMKBZHBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)

![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)

![2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)